![molecular formula C7H9N3O3S B187491 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 382597-97-9](/img/structure/B187491.png)
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
Übersicht
Beschreibung
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid typically involves the reaction of 1,3,4-thiadiazole derivatives with butyric acid derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride to form the thiadiazole ring . The resulting thiadiazole derivative is then reacted with butyric acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis and purification systems can streamline the production process .
Analyse Chemischer Reaktionen
One-Pot Cyclization with Polyphosphate Ester (PPE)
A novel approach involves reacting thiosemicarbazides with carboxylic acids in the presence of PPE under mild conditions (≤85°C). This method proceeds through three steps:
- Activation of the carboxylic acid.
- Formation of an intermediate thioacylhydrazide.
- Cyclization to yield the 1,3,4-thiadiazole core .
Example Reaction:
Lawesson’s Reagent or Phosphorus Pentasulfide
Cyclization of diacylhydrazines using sulfurating agents like Lawesson’s reagent or PS generates 1,3,4-thiadiazoles. This method is efficient for introducing sulfur into the heterocyclic structure .
General Reaction Scheme:
Derivatization Reactions
The carboxylic acid and carbamoyl groups enable diverse functionalization:
Esterification
The carboxylic acid reacts with alcohols under acidic or coupling-agent conditions to form esters. For example:
Amide Formation
Reaction with amines using carbodiimides (e.g., DCC) or T3P yields amide derivatives :
Salt Formation
The carboxylic acid reacts with bases (e.g., NaOH) to form water-soluble salts:
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic substitutions:
Halogenation
Electrophilic halogenation at the C-5 position occurs with reagents like Cl or Br in acetic acid .
Cross-Coupling Reactions
The thiadiazole ring undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .
Key Research Findings
Biological and Industrial Relevance
- Antifungal Activity : Derivatives exhibit efficacy against Candida species by disrupting cell wall integrity .
- α-Glucosidase Inhibition : Thiadiazole-carboxylic acid hybrids show IC values 3.7× lower than acarbose, a diabetes drug .
- Material Science : Used in polymer coatings due to sulfur’s electron-deficient properties .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes them promising candidates for the development of new antibiotics.
Antifungal Properties
In addition to antibacterial effects, the compound has shown antifungal activity against strains like Aspergillus niger. The structural features of thiadiazole derivatives contribute to their effectiveness in inhibiting fungal growth.
Anticancer Potential
Thiadiazole derivatives have been identified as potential anticancer agents. Studies suggest that this compound can inhibit various molecular targets involved in cancer progression, including histone deacetylases (HDAC) and focal adhesion kinase (FAK) . Its ability to affect cell proliferation and induce apoptosis in cancer cells highlights its potential in oncology.
Case Studies
Recent studies have focused on synthesizing various derivatives of thiadiazole compounds to evaluate their biological activities. For instance:
- Antimicrobial Screening : A study evaluated multiple thiadiazole derivatives for their antibacterial properties against common pathogens. Results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial efficacy.
- Anticancer Efficacy : Another study investigated the anticancer potential of this compound on different cancer cell lines. The findings suggested that the compound could effectively induce apoptosis through specific signaling pathways associated with cancer cell survival.
Wirkmechanismus
The mechanism of action of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial DNA, inhibiting replication and transcription processes, leading to antimicrobial effects . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Phenyl-1,3,4-thiadiazole-2-amine: Exhibits antifungal and antibacterial activities.
Uniqueness
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid stands out due to its unique combination of a thiadiazole ring and a butyric acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities highlight its versatility and potential for further research and development .
Biologische Aktivität
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the thiadiazole moiety enhances its potential as a pharmacologically active agent. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure
The compound can be represented by the following chemical formula:
with a molecular weight of approximately 226.26 g/mol. Its structure includes a butyric acid backbone substituted with a thiadiazole group, which is crucial for its biological activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The antimicrobial activity of derivatives of the 1,3,4-thiadiazole moiety has been documented, showing efficacy against various bacterial and fungal strains.
- Bacterial Inhibition : Studies have shown that compounds containing the thiadiazole ring demonstrate enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .
- Fungal Activity : The compound has also been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating notable antifungal effects with inhibition rates between 58% and 66% .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : It has shown cytotoxic effects on several cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for some derivatives ranged from 0.74 to 10.0 μg/mL .
- Mechanism of Action : The anticancer mechanism appears to involve apoptosis induction without significant effects on normal cells, suggesting a degree of selectivity for cancerous cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been noted in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Modification | Effect on Activity |
---|---|
Substitution at position 2 with amino groups | Increased antimicrobial activity |
Halogen substitutions | Enhanced antibacterial potency against Gram-positive bacteria |
Alterations in the butyric acid moiety | Variability in cytotoxicity against cancer cell lines |
This table summarizes how different modifications can enhance or reduce the biological efficacy of the compound .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant activity against Staphylococcus aureus, with MIC values significantly lower than those for standard treatments.
- Anticancer Activity : In vitro studies reported that specific derivatives led to an IC50 value of 3.29 μg/mL against HCT116 cells, showcasing their potential as lead compounds for further drug development .
- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced TNF-alpha levels in animal models of inflammation, suggesting its utility in treating inflammatory disorders .
Eigenschaften
IUPAC Name |
5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c11-5(2-1-3-6(12)13)9-7-10-8-4-14-7/h4H,1-3H2,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDWVKXBXRZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389738 | |
Record name | 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780195 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
382597-97-9 | |
Record name | 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.